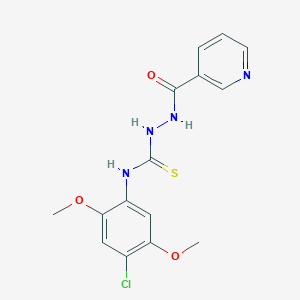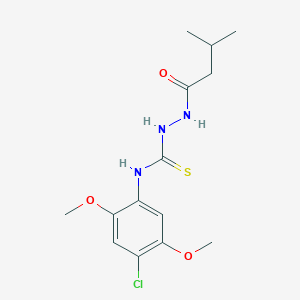![molecular formula C24H18N4O3S B216540 1-(4-phenoxyphenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B216540.png)
1-(4-phenoxyphenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-phenoxyphenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-2,5-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PPTP and belongs to the class of pyrrolidine-2,5-dione derivatives.
Mécanisme D'action
The mechanism of action of PPTP is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of topoisomerase II, which is essential for DNA replication and repair. PPTP has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
PPTP has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been found to induce apoptosis in cancer cells, inhibit the production of inflammatory mediators, and reduce oxidative stress. PPTP has also been found to exhibit anti-fungal activity against various fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of PPTP is its potential use in the treatment of various diseases. It has also been found to exhibit low toxicity and good pharmacokinetic properties. However, one of the major limitations of PPTP is its poor solubility in water, which makes it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on PPTP. One of the major areas of research is the development of PPTP analogs with improved pharmacokinetic properties and solubility. Another area of research is the elucidation of the exact mechanism of action of PPTP. Further studies are also needed to determine the potential use of PPTP in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of PPTP involves the reaction of 4-phenoxyphenyl hydrazine with ethyl acetoacetate, followed by the reaction with phenacyl bromide and triethylamine. The final product is obtained by the reaction of the intermediate with thiosemicarbazide and sodium acetate in ethanol.
Applications De Recherche Scientifique
PPTP has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. In medicinal chemistry, PPTP has been found to exhibit anti-cancer, anti-inflammatory, and anti-fungal activities. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Nom du produit |
1-(4-phenoxyphenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-2,5-dione |
|---|---|
Formule moléculaire |
C24H18N4O3S |
Poids moléculaire |
442.5 g/mol |
Nom IUPAC |
1-(4-phenoxyphenyl)-3-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C24H18N4O3S/c29-21-15-20(32-24-25-22(26-27-24)16-7-3-1-4-8-16)23(30)28(21)17-11-13-19(14-12-17)31-18-9-5-2-6-10-18/h1-14,20H,15H2,(H,25,26,27) |
Clé InChI |
FFOQLSDMDKSOHE-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)OC3=CC=CC=C3)SC4=NNC(=N4)C5=CC=CC=C5 |
SMILES canonique |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)OC3=CC=CC=C3)SC4=NNC(=N4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



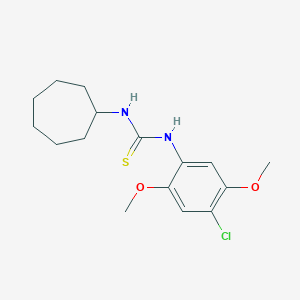


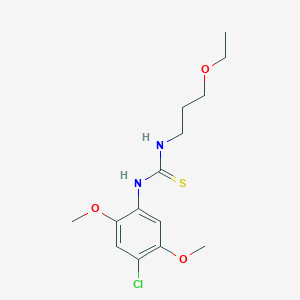

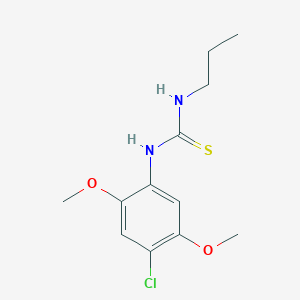
![Ethyl 1-[(2,5-dimethoxyphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216468.png)
![Ethyl 1-[(2,4-dimethoxyanilino)carbothioyl]-4-piperidinecarboxylate](/img/structure/B216469.png)
![Ethyl 1-{[4-(ethoxycarbonyl)anilino]carbothioyl}-4-piperidinecarboxylate](/img/structure/B216470.png)


